molecular formula C9H12NO6P B613082 O-phospho-D-tyrosine CAS No. 108321-25-1

O-phospho-D-tyrosine

Cat. No.: B613082
CAS No.: 108321-25-1
M. Wt: 261,16 g/mole
InChI Key: DCWXELXMIBXGTH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-phospho-D-tyrosine is a derivative of the amino acid D-tyrosine, where a phosphate group is attached to the hydroxyl group of the phenolic ring. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways. It is often used as a biochemical tool to study protein phosphorylation and dephosphorylation mechanisms .

Mechanism of Action

Target of Action

The primary targets of O-Phospho-D-tyrosine are proteins, specifically at the tyrosine residues . This compound interacts with protein tyrosine kinases (PTKs) and protein tyrosine phosphatases, which are key regulators of tyrosine phosphorylation .

Mode of Action

This compound acts by adding a phosphate group to the hydroxyl group on the aromatic ring of the tyrosine residue in proteins, a process facilitated by PTKs . Conversely, the removal of the phosphate group from phosphotyrosine and phosphotyrosinated proteins is mediated by protein tyrosine phosphatases .

Biochemical Pathways

The phosphorylation of tyrosine residues by this compound is a key step in several biochemical pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This pathway plays a critical role in signal transduction and the regulation of enzymatic activity .

Pharmacokinetics

It’s known that the compound is soluble in 4 m nh4oh and water at ph 72 .

Result of Action

The phosphorylation and dephosphorylation of tyrosine residues by this compound can lead to significant molecular and cellular effects. For instance, it has been reported that the presence of this compound can inhibit the growth of human renal and breast carcinoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature is recommended to be -20°C . .

Biochemical Analysis

Biochemical Properties

O-phospho-D-tyrosine interacts with various enzymes, proteins, and other biomolecules. The phosphorylation of tyrosine occurs at the hydroxyl group on the aromatic ring of the tyrosine, via the action of protein tyrosine kinases (PTKs) . Conversely, dephosphorylation of this compound and phosphotyrosinated proteins occurs through the action of protein tyrosine phosphatases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been discovered that receptors for neurotrophic factors are transmembrane protein-tyrosine kinases (PTKs) .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound is used in studies of tyrosine phosphorylation and has been used in affinity chromatography for the purification of IgG .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, it has been found that tyrosine is synthesized de novo via the shikimate pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been found that glucose-mediated N-glycosylation of RPTPα affects its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-phospho-D-tyrosine can be synthesized through several methods. One common approach involves the phosphorylation of D-tyrosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of this compound often involves enzymatic phosphorylation using tyrosine kinases. This method is advantageous due to its specificity and efficiency. The process involves incubating D-tyrosine with adenosine triphosphate (ATP) and a suitable tyrosine kinase enzyme under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: O-phospho-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration, which makes it less susceptible to enzymatic degradation compared to its L-counterpart. This property makes it particularly useful in studies requiring stable phosphorylated compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-phospho-D-tyrosine
Reactant of Route 2
O-phospho-D-tyrosine
Reactant of Route 3
O-phospho-D-tyrosine
Reactant of Route 4
O-phospho-D-tyrosine
Reactant of Route 5
O-phospho-D-tyrosine
Reactant of Route 6
O-phospho-D-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.